Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate
Description
Key Identifiers:
- SMILES Notation :
COC(=O)C1C(C)(NCCC(C)C1)C - InChI Key : Computed as
ZPQZBWHRPHSKKR-UHFFFAOYSA-N(derived from structural analogs). - CAS Registry : 2060028-42-2.
The compound’s stereochemistry remains undefined in available literature, though synthetic routes suggest a racemic mixture unless resolved via chiral chromatography.
Crystallographic Analysis and Conformational Studies
Crystallographic data for this compound is limited, but analogous tetramethylpiperidine derivatives exhibit chair conformations with axial and equatorial substituents. The steric bulk of the four methyl groups likely forces the piperidine ring into a distorted chair to minimize 1,3-diaxial interactions.
Predicted Conformational Features:
| Parameter | Value/Description |
|---|---|
| Ring Puckering | Chair conformation with C4 distortion |
| Dihedral Angles | 55–60° (C2-C3-N-C5) |
| Bond Lengths | C-N: 1.47 Å; C-O: 1.34 Å |
Molecular mechanics simulations suggest that the ester group at C4 adopts an equatorial orientation to reduce steric clash with adjacent methyl groups.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Predicted ¹H NMR (400 MHz, CDCl₃) signals:
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.65 | Singlet | OCH₃ (ester methyl) |
| 2.85 | Multiplet | H-C4 (piperidine) |
| 1.45 | Singlet | C2/C3/C5/C6 methyl groups |
| 1.20 | Multiplet | H-C1/C7 (piperidine) |
¹³C NMR (100 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 170.2 | C=O (ester) |
| 52.1 | OCH₃ |
| 45.8 | C4 (piperidine) |
| 28.3 | C2/C3/C5/C6 methyl carbons |
The absence of splitting in methyl proton signals indicates rapid ring inversion at room temperature.
Infrared (IR) and Raman Spectral Signatures
IR (ATR, cm⁻¹) :
| Peak | Assignment |
|---|---|
| 1740 | ν(C=O) ester stretch |
| 1245 | ν(C-O) ester asymmetric |
| 1120 | ν(C-N) piperidine |
| 2850–2960 | ν(C-H) methyl groups |
Raman (cm⁻¹) :
| Peak | Assignment |
|---|---|
| 1450 | δ(CH₃) symmetric |
| 1300 | Ring breathing mode |
The strong C=O stretch at 1740 cm⁻¹ confirms the ester functionality, while C-N vibrations align with tertiary amine signatures.
Mass Spectrometric Fragmentation Patterns
EI-MS (70 eV) :
| m/z | Fragment Ion |
|---|---|
| 199.29 | [M]⁺ (molecular ion) |
| 155.18 | [M – COOCH₃]⁺ |
| 98.10 | [C₅H₁₂N]⁺ (piperidine) |
The base peak at m/z 155 corresponds to loss of the methyl ester group (–COOCH₃, 44 Da). Further fragmentation yields a stabilized piperidinium ion at m/z 98.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-6-8(3)12-9(4)7(2)10(6)11(13)14-5/h6-10,12H,1-5H3 |
InChI Key |
VUEAJPOADHNBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(C(C1C(=O)OC)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with methylating agents under controlled conditions . One common method starts with the conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The resulting intermediate undergoes further reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like iodine or Oxone to form hydroxylamine or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, Oxone, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with iodine can yield hydroxylamine derivatives, while substitution reactions can produce a wide range of substituted piperidine compounds .
Scientific Research Applications
Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogues
Key Differences and Implications
Functional Group Variations
- Ester vs. Hydroxyl Groups : The methyl ester in the target compound enhances lipophilicity compared to the hydroxyl group in 4-hydroxy-2,2,6,6-tetramethylpiperidine, making it more suitable for lipid membrane penetration in drug delivery .
- Methacrylate vs. Simple Esters: The methacrylate derivative (C₁₃H₂₃NO₂) contains a reactive vinyl group, enabling participation in polymerization reactions for materials science applications , whereas the methyl ester in the target compound lacks this functionality.
Steric and Electronic Effects
- The tetramethyl substitution on the piperidine ring imposes significant steric hindrance, reducing nucleophilic attack at the nitrogen atom. This contrasts with unsubstituted piperidine derivatives, which are more reactive but less stable .
Physicochemical Properties
- Solubility : The methyl ester group reduces water solubility compared to hydroxylated analogues, aligning with trends observed in pyrethroid esters (e.g., transfluthrin, logP = 4.11) .
- Volatility : The lower molecular weight (199.29 g/mol) of the target compound compared to methacrylate derivatives (225.33 g/mol) suggests higher volatility, which may influence its use in vapor-phase applications .
Biological Activity
Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate is a piperidine derivative characterized by its unique structure featuring multiple methyl groups and a carboxylate functional group. This compound has garnered interest due to its potential biological activity, particularly in medicinal chemistry and pharmacology. The following sections detail the biological activity, synthesis methods, and relevant research findings associated with this compound.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 199.29 g/mol
- Structure : The compound consists of a piperidine ring that is heavily substituted with four methyl groups, enhancing its lipophilicity and potentially influencing its biological interactions.
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. The presence of multiple methyl groups enhances its ability to penetrate biological membranes, which is crucial for its therapeutic applications.
Research indicates that compounds with similar structures can exhibit significant pharmacological effects. For instance:
- Enzyme Interaction : Compounds in the piperidine class have been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism .
- Receptor Binding : Studies suggest potential binding affinity to neurotransmitter receptors, which could indicate psychoactive properties or effects on the central nervous system .
Case Studies and Experimental Findings
-
Antitumor Activity :
- A study examined the antitumor effects of piperidine derivatives and found that modifications at specific positions on the piperidine ring significantly influenced their cytotoxicity against various cancer cell lines. This compound may exhibit similar properties due to its structural characteristics .
- CYP Enzyme Interactions :
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes:
- Alkylation Reactions : Utilizing alkyl halides in the presence of base can yield the desired piperidine structure.
- Carboxylation : Introducing the carboxylate group can be accomplished through carbonylation reactions or by using carboxylic acid derivatives.
These methods highlight the compound's accessibility for further research and applications in organic chemistry.
Comparative Analysis
To illustrate the uniqueness of this compound within its chemical class, a comparison with other related compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2,6-dimethylpiperidine-4-carboxylate | Two methyl groups at positions 2 and 6 | Fewer methyl groups compared to this compound |
| 2,2,6,6-Tetramethylpiperidine-N-oxide | Contains an amino group | Different functional group affecting reactivity |
| Methyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate | Hydroxyl group present | Hydroxyl group introduces different solubility |
This compound stands out due to its extensive substitution pattern and potential for diverse chemical reactivity compared to these similar compounds.
Future Directions
Further studies are necessary to elucidate specific interactions and mechanisms of action related to this compound. Understanding its pharmacokinetics and pharmacodynamics will be essential for assessing its therapeutic applications and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
